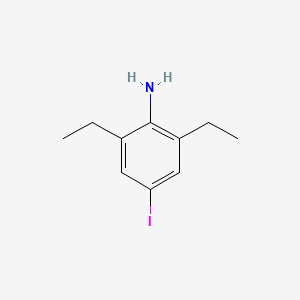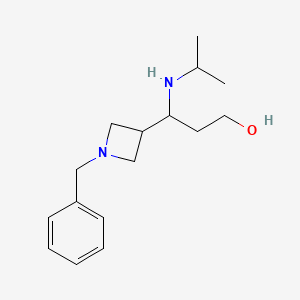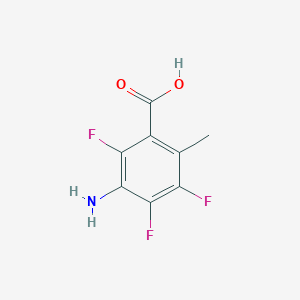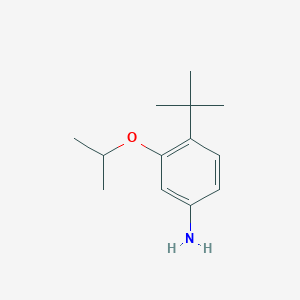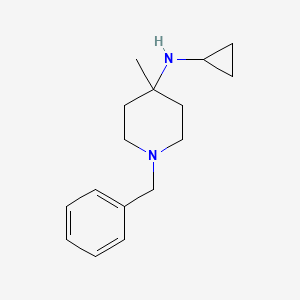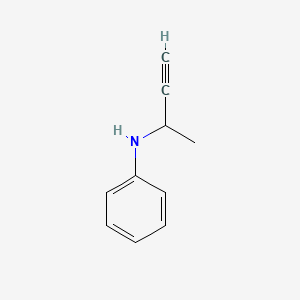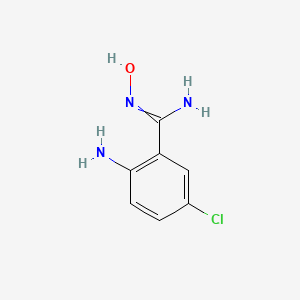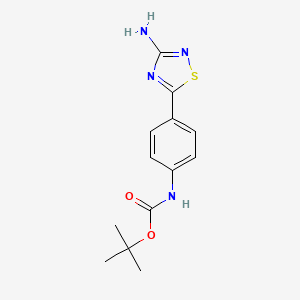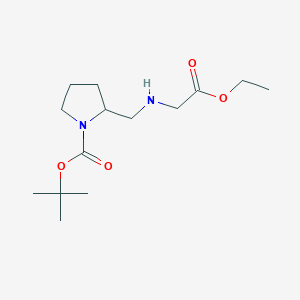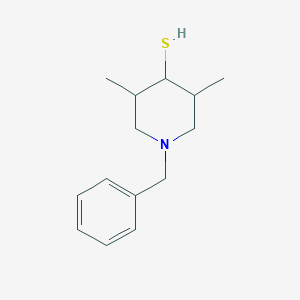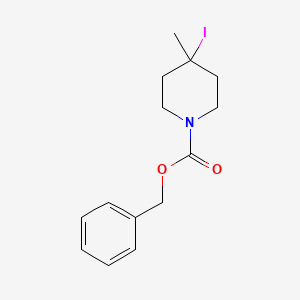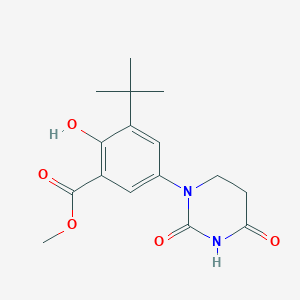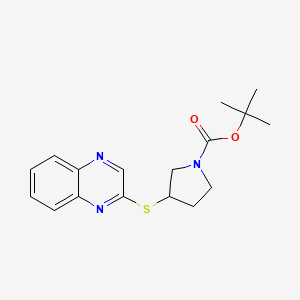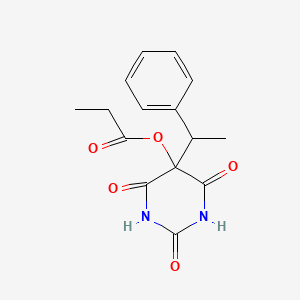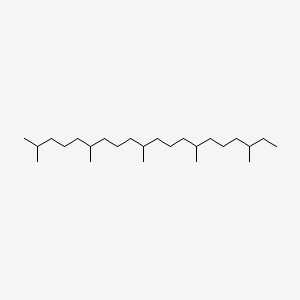
2,6,10,14,18-Pentamethyleicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,14,18-Pentamethyleicosane is a hydrocarbon compound with the molecular formula C₂₅H₅₂. It is a type of isoprenoid, specifically an acyclic isoprenoid, characterized by its structure which includes five methyl groups attached to a long carbon chain. This compound is known for its waxy solid form at room temperature and its hydrophobic nature .
準備方法
Synthetic Routes and Reaction Conditions
2,6,10,14,18-Pentamethyleicosane can be synthesized through various chemical reactions. One common method involves the alkylation of smaller hydrocarbons under acidic or basic conditions. This process typically requires a catalyst to facilitate the reaction and achieve the desired product. Another method involves rearrangement reactions where the molecular structure is altered to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical synthesis using similar alkylation and rearrangement techniques. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
化学反応の分析
Types of Reactions
2,6,10,14,18-Pentamethyleicosane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often use halogens such as chlorine or bromine under specific conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce simpler hydrocarbons .
科学的研究の応用
2,6,10,14,18-Pentamethyleicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用機序
The mechanism of action of 2,6,10,14,18-Pentamethyleicosane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
類似化合物との比較
2,6,10,14,18-Pentamethyleicosane is unique due to its specific structure and properties. Similar compounds include other isoprenoids such as squalene (2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexane) and 2,6,10,15,19-pentamethylicosane. These compounds share structural similarities but differ in the number and position of methyl groups, which influence their chemical behavior and applications .
特性
CAS番号 |
51794-16-2 |
|---|---|
分子式 |
C25H52 |
分子量 |
352.7 g/mol |
IUPAC名 |
2,6,10,14,18-pentamethylicosane |
InChI |
InChI=1S/C25H52/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h21-25H,8-20H2,1-7H3 |
InChIキー |
SJBLBJCIOBWHAC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


